mGluR2 modulator 4

Antipsychotic Research Neuroscience GPCR Pharmacology

mGluR2 modulator 4 (compound is a potent, synthetic positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor involved in modulating glutamatergic neurotransmission. It functions by enhancing the receptor's response to its endogenous agonist, glutamate, without directly activating the receptor itself.

Molecular Formula C18H18BrN3
Molecular Weight 356.3 g/mol
Cat. No. B12398505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR2 modulator 4
Molecular FormulaC18H18BrN3
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=CC=CC=C32)CN1CCC4=CC=C(C=C4)Br
InChIInChI=1S/C18H18BrN3/c19-15-7-5-14(6-8-15)9-10-21-11-12-22-17-4-2-1-3-16(17)20-18(22)13-21/h1-8H,9-13H2
InChIKeyDFPTTYWYHUSWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGluR2 Modulator 4: A Potent Positive Allosteric Modulator (PAM) for Antipsychotic Research


mGluR2 modulator 4 (compound 47) is a potent, synthetic positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor involved in modulating glutamatergic neurotransmission . It functions by enhancing the receptor's response to its endogenous agonist, glutamate, without directly activating the receptor itself. This compound is a research tool primarily utilized in preclinical studies to investigate the therapeutic potential of mGluR2 modulation, particularly in the context of antipsychotic drug discovery .

Why mGluR2 Modulator 4 Cannot Be Replaced by Other mGluR2 PAMs


mGluR2 positive allosteric modulators (PAMs) are a chemically diverse class of compounds with distinct potency, selectivity, pharmacokinetic, and pharmacodynamic profiles . Simple substitution within this class is not scientifically valid. For example, mGluR2 modulators 1, 2, 3, and 4, despite being part of a numbered series, exhibit EC50 values that differ by over an order of magnitude and possess unique molecular structures . Furthermore, critical parameters like blood-brain barrier (BBB) penetration and oral bioavailability, which are crucial for in vivo studies, are not uniform across the class and are often optimized for specific chemical scaffolds. Therefore, selecting a specific mGluR2 PAM like modulator 4 must be based on its unique quantifiable attributes relevant to the specific research question.

mGluR2 Modulator 4: Quantifiable Differentiation Evidence for Procurement


mGluR2 Modulator 4's Potency (EC50) in the Context of Other mGluR2 PAMs

mGluR2 modulator 4 exhibits an EC50 of 0.8 μM for the human mGluR2 receptor in cell-based assays . This places its potency in an intermediate range within the mGluR2 modulator series. It is approximately 27-fold less potent than mGluR2 modulator 1 (EC50 = 0.03 μM) and 6-fold less potent than mGluR2 modulator 2 (EC50 = 0.13 μM) , but it is slightly more potent than mGluR2 modulator 3 (EC50 = 0.87 μM) [1]. This specific potency profile may be useful for experiments where a very high degree of receptor activation is not desired or when screening for downstream effects within a defined concentration window.

Antipsychotic Research Neuroscience GPCR Pharmacology

Structural Differentiation of mGluR2 Modulator 4 Based on its Pyrazino-Benzimidazole Scaffold

mGluR2 modulator 4 possesses a distinct chemical structure defined by a pyrazino[1,2-a]benzimidazole core with a 2-[2-(4-bromophenyl)ethyl] substituent . This scaffold is chemically distinct from other mGluR2 PAMs, such as the structures of mGluR2 modulators 1 and 2, which contain different core motifs . The unique chemical space occupied by mGluR2 modulator 4 may result in a different selectivity profile, off-target activity, and physicochemical properties compared to other mGluR2 PAMs, although these parameters have not been fully characterized.

Medicinal Chemistry Chemogenomics Chemical Biology

Current Lack of Public Selectivity Data for mGluR2 Modulator 4: A Key Differentiator from Characterized PAMs

Unlike more advanced mGluR2 PAM clinical candidates like AZD-8529, which has a well-defined selectivity profile showing no PAM activity against mGluR1 and mGluR3-8 subtypes at high concentrations [1], no public selectivity data is available for mGluR2 modulator 4. This represents a significant data gap. While its primary target is established as mGluR2, its activity on other mGluR subtypes or off-target receptors is unknown. This makes it a high-risk choice for experiments requiring a highly specific tool compound but a viable option for assays where selectivity is not the primary concern or is being investigated de novo.

Receptor Selectivity Assay Development Pharmacological Profiling

Absence of Publicly Available In Vivo Efficacy Data for mGluR2 Modulator 4

While vendor descriptions suggest mGluR2 modulator 4 can be used for researching antipsychotics , no primary research articles or patents detailing its in vivo efficacy in preclinical behavioral models (e.g., methamphetamine-induced hyperactivity or mescaline-induced scratching) could be located. In contrast, mGluR2 modulator 3 has documented in vivo activity in such models [1]. This lack of peer-reviewed in vivo data means the compound's translational potential and behavioral effects are unverified, positioning it strictly as an in vitro probe rather than a tool for behavioral or disease model studies.

Behavioral Pharmacology In Vivo Pharmacology Antipsychotic Drug Discovery

mGluR2 Modulator 4: Recommended Application Scenarios Based on Evidence


In Vitro Functional Assays for mGluR2 Potentiation Studies

Given its well-defined EC50 of 0.8 µM in cell-based assays , mGluR2 modulator 4 is most appropriately used as a positive control or reference compound in in vitro studies of mGluR2 function. It is suitable for calcium flux, GTPγS binding, or cAMP assays in recombinant cell lines expressing human mGluR2, where a moderate level of receptor potentiation is required.

Comparative Pharmacology and SAR Studies Within the mGluR2 Modulator Series

mGluR2 modulator 4 is valuable for structure-activity relationship (SAR) studies when compared directly with its numbered analogs (modulators 1, 2, and 3) . Its distinct pyrazino[1,2-a]benzimidazole core and intermediate potency make it a useful reference point for understanding how specific structural modifications translate to changes in functional activity at the mGluR2 receptor.

Initial In Vitro Screening for Antipsychotic Target Validation

The compound can be employed in initial, exploratory in vitro screens aimed at validating mGluR2 as a target for antipsychotic drug discovery. It can be used to assess the impact of mGluR2 PAM activity on cellular pathways relevant to psychosis, such as those involving dopamine or serotonin signaling, as suggested by vendor literature . However, due to the lack of selectivity data, results should be interpreted with caution.

Not Recommended for In Vivo Behavioral Pharmacology Studies

Based on the complete absence of public in vivo efficacy data , mGluR2 modulator 4 is not recommended for direct use in animal behavioral models of psychosis or other CNS disorders. Researchers requiring an mGluR2 PAM with validated in vivo activity should consider alternative, better-characterized compounds like mGluR2 modulator 3 or AZD-8529 [1].

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